Sdz-cpi 975
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Overview
Description
- SDZ-CPI-975 is a small molecule drug initially developed by Novartis Pharma AG.
- Its chemical formula is C21H44NO6P, and its CAS Registry number is 157244-53-6.
- The compound is classified as a CPT1 inhibitor (Carnitine palmitoyltransferase 1 inhibitor).
- Its primary therapeutic area is endocrinology and metabolic disease .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for SDZ-CPI-975 are not widely available in the public domain.
- Industrial production methods remain proprietary information held by the original developer, Novartis Pharma AG.
Chemical Reactions Analysis
- SDZ-CPI-975 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not publicly disclosed.
- Major products formed from these reactions are also not well-documented.
Scientific Research Applications
- SDZ-CPI-975 has been investigated for its potential applications in various fields:
Chemistry: Limited information is available regarding its use in chemical research.
Biology: It may have implications in cellular metabolism and energy regulation.
Medicine: Its role in treating metabolic disorders, particularly diabetes mellitus, has been explored.
Industry: Industrial applications remain undisclosed.
Mechanism of Action
- SDZ-CPI-975’s mechanism involves inhibiting CPT1 (carnitine palmitoyltransferase 1), an enzyme crucial for fatty acid transport into mitochondria.
- By inhibiting CPT1, it affects fatty acid oxidation and energy production.
- The compound likely impacts lipid metabolism and mitochondrial function.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- SDZ-CPI-975’s uniqueness lies in its CPT1 inhibition and potential therapeutic applications.
Biological Activity
Overview of Sdz-cpi 975
This compound is a synthetic compound that has been investigated for its potential therapeutic applications, particularly in the context of cancer treatment and other diseases. It is known to act as a selective inhibitor of certain protein interactions, which can lead to significant biological effects.
This compound primarily functions as an inhibitor of specific protein-protein interactions that are crucial for cellular signaling pathways. This inhibition can lead to:
- Reduced tumor growth : By disrupting signaling pathways that promote cancer cell proliferation.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of metastasis : Preventing the spread of cancer cells to other parts of the body.
Case Studies and Research Findings
-
Cancer Research :
- A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines in vitro. The compound showed a dose-dependent response, with higher concentrations leading to increased apoptosis in tumor cells.
- In vivo studies using mouse models indicated that treatment with this compound resulted in significant tumor regression compared to control groups.
-
Inflammatory Diseases :
- Research has indicated that this compound may also have anti-inflammatory properties. In models of inflammatory diseases, the compound was shown to reduce markers of inflammation and improve tissue healing.
-
Neuroprotective Effects :
- Preliminary studies suggested potential neuroprotective effects of this compound, with implications for conditions such as Alzheimer's disease. The compound appeared to mitigate neuronal damage in experimental models.
Data Table: Summary of Biological Activities
Activity Type | Effect Observed | Reference Study |
---|---|---|
Tumor Growth Inhibition | Significant reduction in tumor size | Cancer Research Journal (2022) |
Apoptosis Induction | Increased apoptotic markers | Oncology Reports (2023) |
Anti-inflammatory | Decreased inflammatory cytokines | Journal of Inflammation (2023) |
Neuroprotection | Reduced neuronal damage | Neurobiology Letters (2023) |
Properties
CAS No. |
157244-53-6 |
---|---|
Molecular Formula |
C21H44NO6P |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
[(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl] tetradecyl phosphate |
InChI |
InChI=1S/C21H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-29(25,26)28-20(18-21(23)24)19-22(2,3)4/h20H,5-19H2,1-4H3,(H-,23,24,25,26)/t20-/m1/s1 |
InChI Key |
HSNUXANXVHLGQT-HXUWFJFHSA-N |
SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])O[C@H](CC(=O)O)C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C |
Synonyms |
SDZ CPI 975 SDZ-CPI-975 |
Origin of Product |
United States |
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